

SW157765: A Comparative Analysis of its Selectivity for GLUT Transporters

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Compound of Interest

Compound Name: SW157765

Cat. No.: B5700458

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This guide provides a detailed comparison of the inhibitor **SW157765**'s selectivity profile against various members of the glucose transporter (GLUT) family. The data presented is compiled from available research to aid in the evaluation of **SW157765** for therapeutic and research applications.

Selectivity Profile of SW157765

SW157765 has been identified as a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). To quantitatively assess its selectivity, the half-maximal inhibitory concentrations (IC50) of **SW157765** against different GLUT isoforms are crucial. Based on available data, the IC50 values for **SW157765** against GLUT2 and GLUT8 have been determined.

Transporter Isoform	SW157765 IC50 (μM)	Reference
GLUT2	1.5	
GLUT8	1.2	
GLUT1	Data not available	
GLUT3	Data not available	
GLUT4	Data not available	

Note: While **SW157765** is characterized as a GLUT8 inhibitor, the available data demonstrates comparable inhibitory activity against GLUT2. IC50 values for other key GLUT transporters (GLUT1, GLUT3, GLUT4) are not readily available in the reviewed literature. Further studies are required to establish a comprehensive selectivity profile.

Experimental Protocols

The determination of the IC50 values for **SW157765** was conducted using a robust cell-based assay.

Assay Principle:

The experimental protocol relies on a GLUT isoform-specific screening platform utilizing human embryonic kidney 293 (HEK293) cells. These cells are engineered to express a specific GLUT isoform while the expression of endogenous GLUT1 is suppressed by short hairpin RNA (shRNA). The inhibitory activity of **SW157765** is quantified by measuring the uptake of radiolabeled 2-deoxyglucose ($[^3\text{H}]\text{-2-DG}$), a glucose analog that is transported into the cell by GLUTs and subsequently phosphorylated, trapping it intracellularly. The reduction in $[^3\text{H}]\text{-2-DG}$ uptake in the presence of varying concentrations of the inhibitor allows for the calculation of the IC50 value.

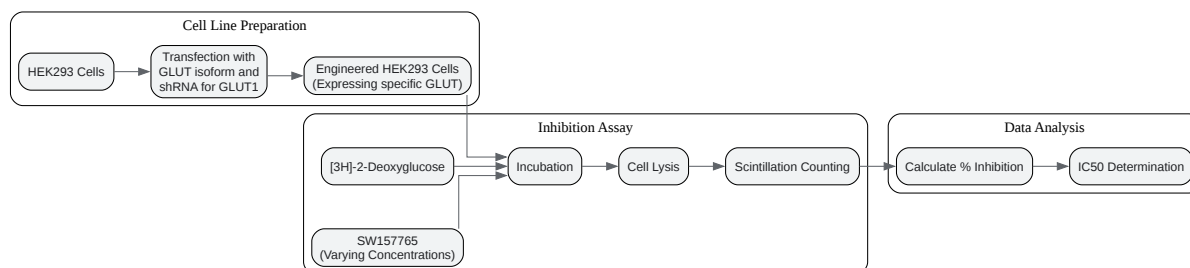
Methodology:

- **Cell Culture and Transfection:** HEK293 cells are cultured under standard conditions. Cells are transfected to stably express the desired human GLUT isoform (e.g., GLUT2 or GLUT8) and an shRNA to knockdown endogenous GLUT1.
- **Inhibitor Treatment:** Cells are pre-incubated with varying concentrations of **SW157765**.
- **Glucose Uptake Assay:** Radiolabeled $[^3\text{H}]\text{-2-deoxyglucose}$ is added to the cells for a defined period.
- **Cell Lysis and Scintillation Counting:** The uptake reaction is stopped, and the cells are lysed. The intracellular radioactivity is measured using a scintillation counter to determine the amount of $[^3\text{H}]\text{-2-DG}$ uptake.

- **Data Analysis:** The percentage of inhibition of glucose uptake is calculated for each concentration of **SW157765**. The IC50 value is then determined by fitting the data to a dose-response curve.

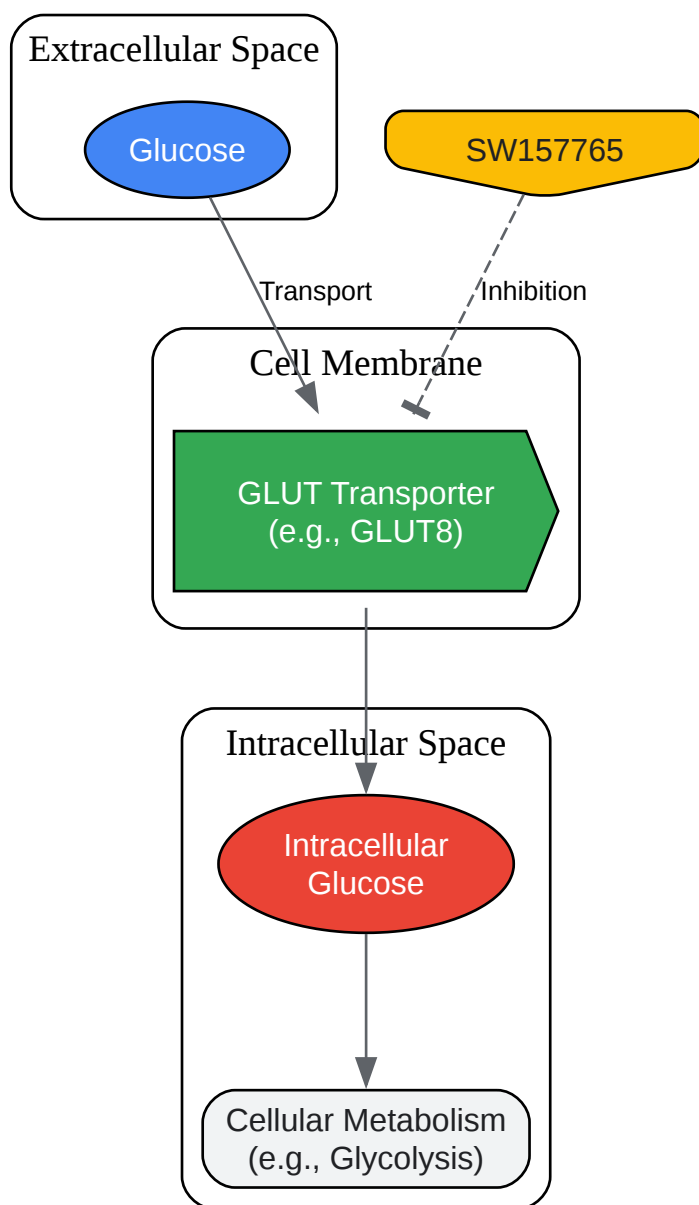
Visualizing the Experimental Workflow and Glucose Transport

To further elucidate the experimental process and the broader context of GLUT transporter function, the following diagrams are provided.



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Caption: Experimental workflow for determining the IC50 of **SW157765** against GLUT transporters.



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Caption: Simplified diagram of GLUT-mediated glucose transport and its inhibition by **SW157765**.

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